molecular formula C26H26N6O7 B2527764 (Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1006789-38-3

(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2527764
M. Wt: 534.529
InChI Key: WDVUNNAHAPRMFT-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C26H26N6O7 and its molecular weight is 534.529. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Risks of Dietary Acrylamide Exposure

A systematic review highlighted the association of dietary acrylamide (AA) exposure with human health problems. Although the paper primarily discusses the risks of dietary AA, it emphasizes the need for high-quality methods in evaluating dietary exposure and validated acrylamide content databases, which can be crucial in scientific research for accurate risk assessment and further studies on acrylamide's impact on health (Riboldi, Marchand Vinhas, & Moreira, 2014).

2. Acrylamide Induced Neurotoxicity in Workers

This paper provides insights into acrylamide's neurotoxicity, particularly in industrial settings. It underscores the need for evidence-based research regarding acrylamide's neurotoxic effects, offering a potential area for further scientific inquiry and application (Jonatan & Kresna, 2022).

3. Molecular Docking Simulation in Drug Development

This review discusses the use of molecular docking simulations to identify non-small cell lung carcinoma drug candidates, focusing on compounds with epidermal growth factor receptor (EGFR) inhibitory activity. While it doesn't directly reference the compound , it underscores the importance of molecular simulations in scientific research for drug development, which could be relevant for understanding the applications of complex compounds like the one specified (Hidayat et al., 2022).

properties

IUPAC Name

(Z)-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O7/c1-37-21-12-18(13-22(38-2)24(21)39-3)6-9-23(33)27-10-11-31-25-20(14-29-31)26(34)30(16-28-25)15-17-4-7-19(8-5-17)32(35)36/h4-9,12-14,16H,10-11,15H2,1-3H3,(H,27,33)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVUNNAHAPRMFT-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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